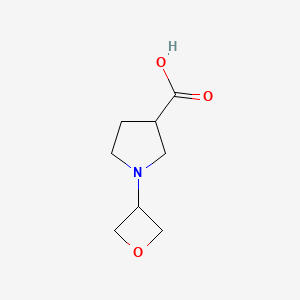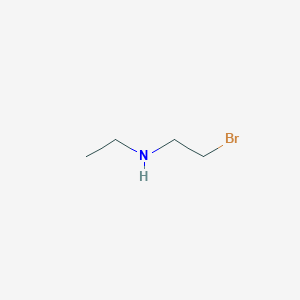
(2-Bromoethyl)(ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(ethyl)amine is an organic compound with the molecular formula C4H10BrN. It is a bromoalkylamine, which means it contains both a bromine atom and an amine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(ethyl)amine can be synthesized through the reaction of ethylamine with 2-bromoethanol. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethylamine group, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)(ethyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form ethylamine and ethylene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include ethylamine derivatives, nitriles, and thiols.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include ethylamine and ethylene.
Applications De Recherche Scientifique
(2-Bromoethyl)(ethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(ethyl)amine involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to changes in the structure and function of these biomolecules, affecting various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine: Similar structure but lacks the ethyl group.
Ethylamine: Lacks the bromoethyl group.
2-(Boc-amino)ethyl bromide: Contains a Boc-protective group, making it useful in peptide synthesis.
Uniqueness
(2-Bromoethyl)(ethyl)amine is unique due to its combination of a bromoalkyl group and an ethylamine group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
41239-11-6 |
|---|---|
Formule moléculaire |
C4H10BrN |
Poids moléculaire |
152.03 g/mol |
Nom IUPAC |
2-bromo-N-ethylethanamine |
InChI |
InChI=1S/C4H10BrN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |
Clé InChI |
WDJFFVCOSRUERU-UHFFFAOYSA-N |
SMILES canonique |
CCNCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
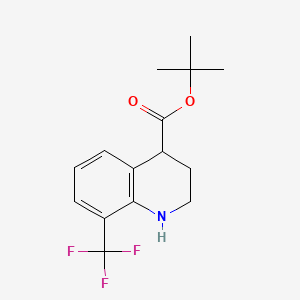
![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)

![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
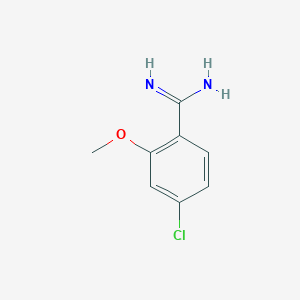

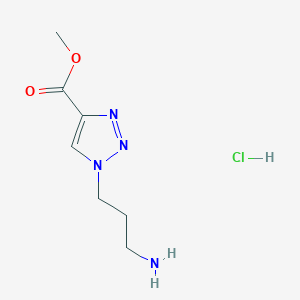
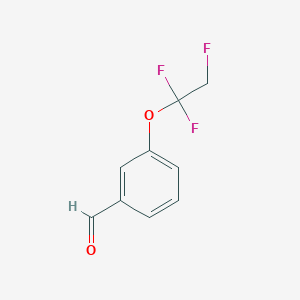
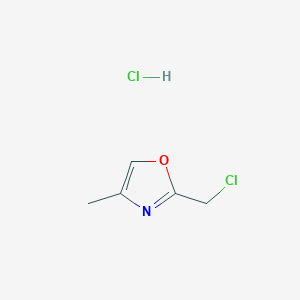
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)

